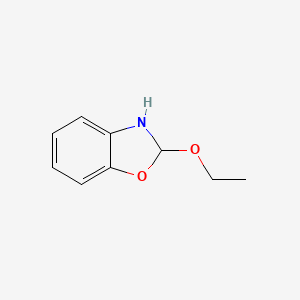![molecular formula C15H15N5O4S2 B13805567 Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-](/img/structure/B13805567.png)
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)- is a complex organic compound with a unique structure that includes both thieno[2,3-D]pyrimidine and pyrimidinone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)- involves multiple steps. The key steps typically include the formation of the thieno[2,3-D]pyrimidine core, followed by the introduction of the acetamide and pyrimidinone groups. Common reagents used in these reactions include various amines, thiols, and acylating agents. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and may require heating or the use of catalysts to drive the reactions to completion .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .
化学反応の分析
Types of Reactions
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetamide group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions typically require controlled temperatures and may involve the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
科学的研究の応用
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .
類似化合物との比較
Similar Compounds
Thieno[2,3-D]pyrimidine derivatives: These compounds share the thieno[2,3-D]pyrimidine core and may have similar biological activities.
Pyrimidinone derivatives: Compounds with the pyrimidinone moiety can exhibit similar chemical reactivity and biological properties.
Uniqueness
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)- is unique due to its combination of the thieno[2,3-D]pyrimidine and pyrimidinone structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and potential therapeutic uses compared to compounds with only one of these moieties .
特性
分子式 |
C15H15N5O4S2 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C15H15N5O4S2/c1-5-7(3)26-13-9(5)11(22)19-15(20-13)25-4-8(21)17-10-6(2)16-14(24)18-12(10)23/h4H2,1-3H3,(H,17,21)(H,19,20,22)(H2,16,18,23,24) |
InChIキー |
DSPVUYGCEHJBNT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=C(NC(=O)NC3=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


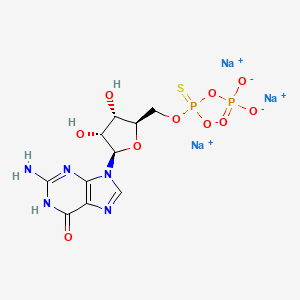

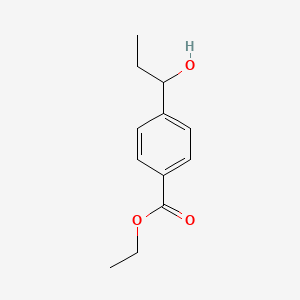
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)

![Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-](/img/structure/B13805521.png)
![Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline](/img/structure/B13805530.png)
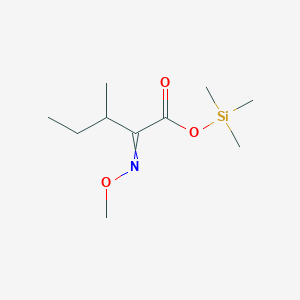
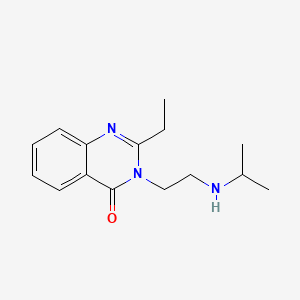
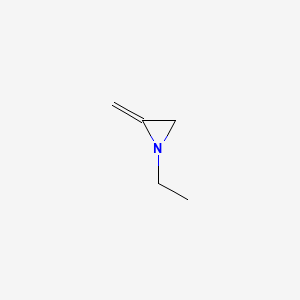
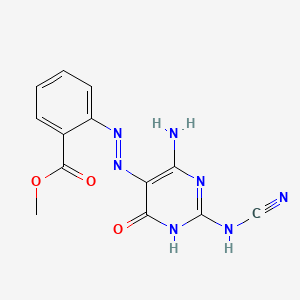
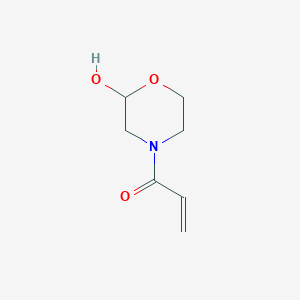
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B13805564.png)
